Fumaryl

Description

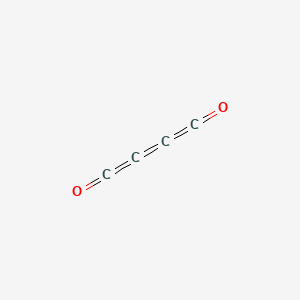

Structure

3D Structure

Properties

CAS No. |

51799-35-0 |

|---|---|

Molecular Formula |

C4O2 |

Molecular Weight |

80.04 g/mol |

InChI |

InChI=1S/C4O2/c5-3-1-2-4-6 |

InChI Key |

QIQCZROILFZKAT-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=C=O)=C=O |

Origin of Product |

United States |

Biochemical Pathways Involving Fumaryl

Fumarylacetoacetate Hydrolase (FAH) Action in Terminal Degradation

Alternative Metabolic Fates of Fumaryl Intermediates

While the primary fate of fumarylacetoacetate is its hydrolysis by FAH, alternative metabolic fates for related intermediates exist, particularly in the context of enzymatic deficiencies. For instance, in cases of FAH deficiency, fumarylacetoacetate can be reduced to succinylacetoacetate, which is then decarboxylated to succinylacetone. mhmedical.com Succinylacetone is considered a pathognomonic hallmark metabolite of hereditary tyrosinemia type I. mhmedical.com Additionally, maleylacetoacetate and fumarylacetoacetate, as well as their decarboxylation products maleylacetone and fumarylacetone, have been identified as alkylating agents. researchgate.net Maleylacetone and fumarylacetone are also substrates for GSTZ1. nih.govresearchgate.net

Gentisate Pathway in Microbial Aromatic Compound Degradation

The gentisate pathway is a central route for the aerobic catabolism of various aromatic compounds in bacteria, including 3-hydroxybenzoate, salicylate, and certain phenolic compounds and polycyclic aromatic hydrocarbons. nih.govresearchgate.netasm.org In this pathway, gentisate (2,5-dihydroxybenzoic acid) undergoes oxidative ring cleavage catalyzed by gentisate 1,2-dioxygenase. nih.govasm.orgmicrobiologyresearch.orgasm.org This reaction yields maleylpyruvate (B1239739). nih.govasm.orgmicrobiologyresearch.orgasm.orgsjtu.edu.cn

Maleylpyruvate can then be further processed through two distinct routes: direct hydrolysis or isomerization. asm.orgsjtu.edu.cn In the isomerization route, maleylpyruvate is converted to fumarylpyruvate by a maleylpyruvate isomerase. nih.govmicrobiologyresearch.orgsjtu.edu.cnasm.org This isomerization can be dependent on cofactors such as glutathione (B108866) (GSH), mycothiol (B1677580) (MSH), or L-cysteine, depending on the bacterial species. asm.orgsjtu.edu.cnasm.org Fumarylpyruvate is subsequently hydrolyzed by a fumarylpyruvate hydrolase to produce fumarate (B1241708) and pyruvate (B1213749). nih.govmicrobiologyresearch.orgsjtu.edu.cnmicrobiologyresearch.org

Some bacteria, particularly certain Bacillus species, utilize a GSH-independent maleylpyruvate isomerase to form fumarylpyruvate. microbiologyresearch.orgasm.org Studies have identified glutathione-independent maleylpyruvate isomerases in various Gram-positive organisms, including species from the genera Bacillus, Arthrobacter, Corynebacterium, Nocardia, and Rhodococcus. asm.org

The gentisate pathway, including the formation and subsequent hydrolysis of fumarylpyruvate, represents a crucial mechanism for microorganisms to mineralize aromatic compounds, converting them into central metabolic intermediates like pyruvate and fumarate. nih.govmicrobiologyresearch.org

Role of Fumarylpyruvic Acid in Bacterial Catabolism

Fumarylpyruvic acid (also known as 3-fumarylpyruvate) is a dicarboxylic acid intermediate formed during the degradation of aromatic compounds via the gentisate pathway. nih.govmicrobiologyresearch.orgwikipedia.org Specifically, it is generated from the cis-trans isomerization of maleylpyruvate, a product of gentisate ring cleavage. nih.govmicrobiologyresearch.orgsjtu.edu.cnasm.orgwikipedia.org This isomerization is catalyzed by maleylpyruvate isomerase. nih.govsjtu.edu.cnasm.orgwikipedia.org

Fumarylpyruvic acid serves as a substrate for fumarylpyruvate hydrolase, which cleaves it into fumarate and pyruvate. nih.govmicrobiologyresearch.orgsjtu.edu.cnmicrobiologyresearch.orgwikipedia.org This hydrolytic step is the final reaction in the fumarylpyruvate branch of the gentisate pathway, channeling the carbon from the original aromatic substrate into central metabolism. nih.govmicrobiologyresearch.org

Research on the catabolism of compounds like 5-aminosalicylic acid in bacteria such as Pseudomonas sp. BN9 has shown that fumarylpyruvate is a convergent intermediate. microbiologyresearch.orgnih.gov In this specific pathway, 5-aminosalicylate (B10771825) is initially cleaved to a ring-fission product that undergoes isomerization and deamination to form fumarylpyruvate, which is then cleaved to fumarate and pyruvate, similar to the gentisate pathway. microbiologyresearch.org

Studies on fumarylpyruvate hydrolase enzymes have revealed distinct subfamilies within the fumarylacetoacetate hydrolase (FAH) superfamily, highlighting the diverse enzymatic strategies employed by bacteria to process fumarylpyruvate. nih.gov

Novel and Engineered Biosynthetic Routes Incorporating this compound Moieties

Beyond natural catabolic processes, the this compound moiety, particularly in the form of this compound-CoA, is being explored and integrated into novel and engineered biosynthetic pathways, especially in the context of synthetic biology and metabolic engineering for CO2 fixation and the production of valuable chemicals.

Construction of the this compound-CoA Route in Synthetic CO2 Fixation Cycles

Synthetic biology efforts aim to create artificial carbon fixation pathways that can operate more efficiently or under different conditions than natural cycles like the Calvin-Benson-Bassham cycle. mdpi.comresearchgate.net The this compound-CoA route represents a component that has been incorporated into such synthetic cycles.

One example is the Hydroxypropionyl-CoA/Acrylyl-CoA (HOPAC) cycle, a synthetic CO2 fixation pathway. mdpi.comresearchgate.netresearchgate.netd-nb.info In the oxidative portion of this cycle, a novel bypass has been introduced that involves the direct oxidation of succinyl-CoA to this compound-CoA. d-nb.infouni-marburg.de This reaction is catalyzed by an enzyme like methylsuccinyl-CoA dehydrogenase (MCD) which has been engineered or selected to accept succinyl-CoA as a substrate, despite its natural preference for methylsuccinyl-CoA. rhea-db.orgnih.govnih.gov

Following the formation of this compound-CoA, it is hydrated to malyl-CoA by an enzyme such as mesaconyl-CoA hydratase. mdpi.comresearchgate.netresearchgate.net Malyl-CoA is then cleaved into acetyl-CoA and glyoxylate (B1226380) by a malyl-CoA lyase, completing this segment of the synthetic cycle. mdpi.comresearchgate.net This engineered this compound-CoA route provides an alternative mechanism for carbon flow within synthetic CO2 fixation systems. researchgate.netresearchgate.net

Research involves characterizing the kinetics and efficiency of the enzymes involved in the this compound-CoA route, such as the Michaelis-Menten kinetics of the enzymes catalyzing the oxidation of succinyl-CoA to this compound-CoA and the hydration of this compound-CoA to malyl-CoA. researchgate.net

Integration of this compound-CoA into Advanced Metabolic Engineering Strategies

This compound-CoA's role extends to broader metabolic engineering strategies aimed at optimizing microbial cell factories for the production of various compounds. By integrating or modifying pathways that involve this compound-CoA, researchers can redirect carbon flux towards desired products.

The ability to engineer enzymes, such as methylsuccinyl-CoA dehydrogenase, to efficiently catalyze the conversion of succinyl-CoA to this compound-CoA is a key aspect of these strategies. nih.govnih.gov This engineered activity can provide a shortcut in metabolic pathways, bypassing natural, less efficient, or less oxygen-tolerant steps. uni-marburg.denih.gov

While specific examples of direct integration of the "this compound-CoA route" into the production of a wide range of chemicals are still an active area of research, the fundamental enzymatic steps involving this compound-CoA (like the conversion from succinyl-CoA and subsequent hydration to malyl-CoA) are building blocks for designing novel metabolic routes. These routes can potentially be coupled with other engineered pathways to enhance the yield and efficiency of target molecule biosynthesis in host organisms. The development of such synthetic routes expands the metabolic repertoire of organisms, offering new possibilities for sustainable bioproduction. researchgate.netresearchgate.net

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 15039474 |

| This compound chloride | 5325504 |

| Fumarylpyruvic acid | 5280525 |

| Gentisate | 3469 |

| Maleylpyruvate | 6857354 (dianion), 5280525 (acid) wikipedia.orgnih.gov |

| Fumarate | 5460307 |

| Pyruvate | 1060 |

| Succinyl-CoA | 439224 |

| Malyl-CoA | 53478086 |

| Methylsuccinyl-CoA | 71448968 nih.govuni.lu (3-methylthis compound-CoA shown, related) |

| Coenzyme A | 3179 |

| Glyoxylate | 70949 (Gentisate aldehyde shown, related) |

Interactive Data Table: Key Enzymes in the Gentisate Pathway (Isomerization Route)

| Enzyme | Reaction Catalyzed | Cofactor (if applicable) | Relevant Organisms (Examples) |

| Gentisate 1,2-Dioxygenase | Gentisate -> Maleylpyruvate | Fe(II) nih.gov | Burkholderia xenovorans, Pseudomonas alcaligenes, Klebsiella pneumoniae, Salmonella typhimurium, Corynebacterium glutamicum, Bacillus stearothermophilus nih.govasm.orgmicrobiologyresearch.orgasm.org |

| Maleylpyruvate Isomerase | Maleylpyruvate -> Fumarylpyruvate | GSH, MSH, L-cysteine, or independent asm.orgsjtu.edu.cnasm.org | Pseudomonas spp., Bacillus spp., Arthrobacter spp., Corynebacterium spp., Nocardia spp., Rhodococcus spp. microbiologyresearch.orgasm.orgsjtu.edu.cnasm.org |

| Fumarylpyruvate Hydrolase | Fumarylpyruvate -> Fumarate + Pyruvate | None | Burkholderia xenovorans, Pseudomonas sp. BN9, Corynebacterium glutamicum nih.govasm.orgmicrobiologyresearch.org |

Interactive Data Table: Key Enzymes in Engineered this compound-CoA Route (Example: HOPAC Cycle)

| Enzyme | Reaction Catalyzed | Relevant Organisms (Source for enzyme) (Examples) |

| Methylsuccinyl-CoA Dehydrogenase (engineered) | Succinyl-CoA -> this compound-CoA | Pseudomonas migulae (source for engineering) mdpi.comresearchgate.netnih.govnih.gov |

| Mesaconyl-CoA Hydratase | This compound-CoA -> Malyl-CoA | Chloroflexus sphaeroides (source) researchgate.net |

| Malyl-CoA Lyase | Malyl-CoA -> Acetyl-CoA + Glyoxylate | Not explicitly mentioned in sources for this specific route, but a general reaction mdpi.comresearchgate.net |

Enzymology of Fumaryl Metabolism

Fumarylacetoacetate Hydrolase (FAH) Superfamily Characterization

The fumarylacetoacetate hydrolase (FAH) protein superfamily is a widespread group of enzymes found across all domains of life, from prokaryotes to eukaryotes. plos.orgresearchgate.netjove.comnih.gov A defining characteristic of this superfamily is the presence of a highly conserved catalytic domain known as the FAH fold. plos.orgresearchgate.netjove.com Despite this conserved structural core, members of the FAH superfamily exhibit remarkable functional diversity, encompassing a range of enzymatic activities including hydrolases, isomerases, and decarboxylases. plos.org While numerous distinct FAH superfamily members have been identified in prokaryotes, often involved in the degradation of complex carbon sources, only a limited number of members have been identified in eukaryotes, notably FAH, FAH domain-containing protein 1 (FAHD1), and FAH domain-containing protein 2 (FAHD2). plos.orgresearchgate.netjove.comnih.gov

Structural and Functional Aspects of FAH Isoforms

Fumarylacetoacetate hydrolase (FAH) is the archetypal enzyme of the FAH superfamily and plays a vital role in the final step of the catabolism of the aromatic amino acids phenylalanine and tyrosine. ebi.ac.ukebi.ac.ukontosight.aircsb.orgnih.govwikipedia.org This essential metabolic function involves the hydrolytic cleavage of the carbon-carbon bond in fumarylacetoacetate, yielding fumarate (B1241708) and acetoacetate (B1235776). ebi.ac.ukebi.ac.ukontosight.aircsb.orgwikipedia.org In humans, a deficiency in FAH activity leads to the severe genetic disorder hereditary tyrosinemia type I (HT1), characterized by the accumulation of toxic metabolites. ebi.ac.ukebi.ac.ukontosight.aircsb.orgnih.govwikipedia.orgnih.gov

Structurally, FAH is known to fold into two distinct domains: an N-terminal domain resembling an SH3-like β-barrel and a C-terminal domain with an unusual fold consisting of three layers of β-sheet structures. ebi.ac.uk The C-terminal domain is homologous to other domains found in the Fumarylacetoacetase-like, C-terminal domain superfamily, which includes enzymes with diverse activities such as isomerases and decarboxylases. ebi.ac.uk FAH functions as a metalloenzyme, with its catalytic activity dependent on the presence of a metal ion, typically Ca2+ or Mg2+, in the active site. ebi.ac.ukebi.ac.ukrcsb.orgwikipedia.orgnih.gov The active site also features a catalytic Glu/His dyad and a charged oxyanion hole, which are crucial for substrate binding and catalysis. ebi.ac.ukebi.ac.ukrcsb.orgwikipedia.orgnih.gov

Enzymatic Bi-functionality of Fumarylacetoacetate Hydrolase Domain-Containing Protein 1 (FAHD1)

Fumarylacetoacetate Hydrolase Domain-Containing Protein 1 (FAHD1) is a notable eukaryotic member of the FAH superfamily, localized to the mitochondria in mammals. nih.govmdpi.comresearchgate.net FAHD1 exhibits a distinct enzymatic bi-functionality, possessing both oxaloacetate decarboxylase (ODx) and acylpyruvate hydrolase (ApH) activities. jove.comnih.govmdpi.comresearchgate.netnih.gov While the biological significance of its ApH activity is considered minor, FAHD1's ODx activity plays a role in regulating the flux of the tricarboxylic acid (TCA) cycle, likely by influencing mitochondrial oxaloacetate levels. researchgate.netnih.govmdpi.comresearchgate.net Research into the structural basis of FAHD1's bi-functionality has provided insights into its catalytic center, revealing a flexible 'lid'-like helical region that undergoes structural transitions upon ligand binding, contributing to the distinct catalytic mechanisms for its two activities. nih.gov

Mechanistic Enzymology of Fumaryl-Converting Enzymes

The enzymes involved in this compound metabolism employ a variety of catalytic mechanisms to facilitate the conversion of their substrates. These mechanisms are tailored to the specific chemical transformations being catalyzed, whether it involves hydrolysis, isomerization, reduction, or hydration.

Hydrolase Mechanisms (e.g., FAH, FAHD1)

The hydrolytic cleavage catalyzed by enzymes like FAH involves the breaking of a carbon-carbon bond through the addition of water. ebi.ac.ukebi.ac.ukontosight.aircsb.orgwikipedia.orgnih.gov The mechanism of FAH-catalyzed hydrolysis of fumarylacetoacetate is well-studied and involves a catalytic metal ion (Ca2+ or Mg2+), a Glu/His catalytic dyad, and an oxyanion hole within the active site. ebi.ac.ukebi.ac.ukrcsb.orgnih.gov A nucleophilic water molecule is activated by catalytic residues, enabling it to attack the carbon-carbon bond of the fumarylacetoacetate substrate. ebi.ac.ukrcsb.orgwikipedia.org This attack leads to the formation of a tetrahedral alkoxide transition state, which is stabilized by the oxyanion hole and the bound metal ion. ebi.ac.uknih.gov The reaction proceeds to yield fumarate and acetoacetate as products. ebi.ac.ukebi.ac.ukontosight.aircsb.orgwikipedia.org In the case of FAHD1, both its hydrolase (ApH) and decarboxylase (ODx) activities share a common strategic step involving the scission of an equivalent carbon-carbon single bond in their respective substrates. mdpi.com

Isomerase Mechanisms (e.g., Maleylacetoacetate Isomerase)

Maleylacetoacetate isomerase, also known as 4-maleylacetoacetate (B1238811) cis-trans-isomerase or GSTZ1, catalyzes a crucial isomerization reaction in the tyrosine and phenylalanine degradation pathway: the cis-trans conversion of maleylacetoacetate to fumarylacetoacetate. wikipedia.orgontosight.ainih.govwikipedia.orgacs.orgnih.gov This enzyme belongs to the zeta class of the glutathione (B108866) S-transferase (GST) superfamily and requires glutathione as a cofactor for its activity. wikipedia.orgnih.govwikipedia.orgnih.gov The proposed mechanism involves the thiolate form of glutathione initiating a nucleophilic attack on the alpha carbon of maleylacetoacetate. wikipedia.org This attack leads to the breaking of the double bond, allowing for rotation around the single bond, and subsequent reformation of the double bond in the trans configuration, resulting in the formation of fumarylacetoacetate. wikipedia.org

Reductase and Hydratase Activities (e.g., Fumarate Reductase, Fumarate Hydratase)

Enzymes acting on fumarate, a compound structurally related to the this compound moiety, include fumarate reductase and fumarate hydratase, which catalyze reduction and hydration reactions, respectively.

Fumarate Reductase: Fumarate reductase (FRD) is an enzyme that catalyzes the reduction of fumarate to succinate (B1194679). nih.govontosight.aiwikipedia.orgontosight.aiacs.org This reaction is particularly important in the anaerobic respiration of many microorganisms, where fumarate serves as the terminal electron acceptor. ontosight.aiwikipedia.orgontosight.ai Different forms of fumarate reductase exist, utilizing various electron donors such as menaquinone or NADH. ontosight.aiwikipedia.orgontosight.ai The catalytic mechanism typically involves the transfer of electrons through a chain of iron-sulfur clusters to an FAD molecule located in the active site. wikipedia.org Within the active site, the enzyme polarizes and distorts the fumarate molecule, which facilitates the transfer of a hydride from the reduced FAD and subsequent proton transfer, leading to the formation of succinate. nih.govwikipedia.orgacs.org

Fumarate Hydratase: Fumarate hydratase, also known as fumarase, catalyzes the reversible hydration of fumarate to L-malate. biorxiv.orgwikipedia.org This reaction is a central step in the citric acid cycle, a key pathway for aerobic energy production. biorxiv.orgwikipedia.org Fumarate hydratase exists in two classes, Class I and Class II, which, despite structural differences, catalyze the same reversible hydration/dehydration reaction with similar efficiencies. biorxiv.orgebi.ac.uk The mechanism involves the stereospecific addition of a water molecule across the double bond of fumarate. biorxiv.orgwikipedia.org Studies suggest an acid-base catalyzed mechanism proceeding through a carbanion intermediate, with specific active site residues involved in proton transfer and stabilization of intermediates. biorxiv.orgebi.ac.uknih.gov The enzyme's active site is thought to polarize the fumarate substrate through interactions with its carboxylate groups, thereby promoting the addition of water across the olefinic bond. biorxiv.org

Substrate Specificity and Enzyme Kinetics in this compound-Related Reactions

Fumarase demonstrates a high degree of specificity for its physiological substrates, fumarate and L-malate. While the primary reaction involves the interconversion of these two compounds, studies on different fumarase enzymes have explored their activity with substrate analogs. For instance, Escherichia coli fumarase A shows substantial hydro-lyase activity not only on fumarate and malate (B86768) but also on acetylene (B1199291) dicarboxylate, fluorofumarate, and 2(S),3(S)-tartrate nih.gov. E. coli class I fumarases A and B have also shown the capability to hydrate (B1144303) mesaconate (methylfumarate), albeit with lower catalytic efficiency compared to fumarate nih.govresearchgate.net.

The kinetic behavior of fumarase-catalyzed reactions is typically described by Michaelis-Menten kinetics, particularly when considering the reaction rate as a function of a single substrate concentration frontiersin.orglibretexts.orgwikipedia.org.

Michaelis-Menten kinetics provide key parameters that describe the interaction between an enzyme and its substrate: the Michaelis constant (Km) and the catalytic rate constant (kcat), also known as the turnover number libretexts.orgcsbsju.edulibretexts.org. Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and can be considered an inverse measure of the enzyme's affinity for its substrate libretexts.orgcsbsju.edulibretexts.org. kcat represents the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate libretexts.orgcsbsju.edulibretexts.org.

The catalytic efficiency of an enzyme is quantified by the ratio kcat/Km, often referred to as the specificity constant libretexts.orgcsbsju.edulibretexts.org. This parameter reflects how efficiently an enzyme converts a substrate into product and is particularly relevant at low substrate concentrations csbsju.edulibretexts.org. Enzymes with high catalytic efficiency, such as fumarase, are considered highly efficient, sometimes approaching the theoretical upper limit for diffusion-controlled reactions libretexts.orgwikipedia.orglibretexts.orgbrainly.com.

Research on fumarase from various organisms has yielded different kinetic parameters, reflecting variations in enzyme structure and optimal conditions. For example, Escherichia coli fumarase A exhibits a kcat of 3100 s⁻¹ and a kcat/Km of 5 x 10⁶ M⁻¹s⁻¹ for the hydration of fumarate nih.gov. For fumarase from Rhizopus oryzae, the Km for fumaric acid is reported as 3.07 mM, and for L-malic acid as 0.46 mM nih.gov. A novel fumarase (FumF) from marine microorganisms showed a Km of 0.48 mM, Vmax of 827 μM/min/mg, and a kcat/Km of 1900 mM/s under optimal conditions (pH 8.5, 55°C) nih.gov. Studies on Leishmania major fumarase isoforms (LmFH-1 and LmFH-2) indicate a preference for fumarate over S-malate, with catalytic efficiency (kcat/Km) approximately 7 to 10-fold higher for fumarate acs.orgmit.edu. Human fumarase has a reported Km value for fumarate of 41 ± 1.1 μM nih.gov.

Here is a table summarizing some reported kinetic parameters for fumarase from different sources:

| Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Vmax (μM/min/mg) | Reference |

| Escherichia coli FumA | Fumarate | - | 3100 | 5 x 10⁶ | - | nih.gov |

| Rhizopus oryzae | Fumaric acid | 3.07 | - | - | - | nih.gov |

| Rhizopus oryzae | L-Malic acid | 0.46 | - | - | - | nih.gov |

| Marine microorganism FumF | Fumarate | 0.48 | - | 1900 | 827 | nih.gov |

| Cyanidioschyzon merolae CmFUM | Fumarate | 0.27 ± 0.05 | 235 ± 22 | 8.72 x 10⁵ | - | frontiersin.org |

| Cyanidioschyzon merolae CmFUM | L-Malate | 1.49 ± 0.12 | 244 ± 6 | 1.64 x 10⁵ | - | frontiersin.org |

| Human | Fumarate | 0.041 ± 0.0011 | - | - | - | nih.gov |

| Leishmania major LmFH-1 | Fumarate | - | - | ~10x (vs S-malate) | - | mit.edu |

| Leishmania major LmFH-2 | Fumarate | - | - | ~7x (vs S-malate) | - | mit.edu |

| Escherichia coli | Fumarate | 0.005 | 800 | 1.6 x 10⁸ | - | brainly.comchegg.com |

| Escherichia coli | Malate | 0.025 | 90 | - | - | chegg.com |

Enzyme activity is significantly influenced by environmental conditions, particularly pH and temperature. Each enzyme has an optimal pH and temperature range where its activity is maximal and its stability is maintained. Deviations from these optimal conditions can lead to decreased activity or denaturation of the enzyme.

The optimal pH for fumarase activity varies depending on the source of the enzyme and the direction of the reaction (fumarate hydration or malate dehydration). For the hydration of fumarate to L-malate, optimal pH values are often found in the neutral to slightly alkaline range. For example, Corynebacterium glutamicum fumarase shows optimal pHs of 6.5 (phosphate buffer) and 7.5 (Tris-HCl buffer) for fumarate as a substrate tandfonline.com. A thermostable Class II fumarase from Thermus thermophilus has an optimum pH of 8.0 for L-malate dehydration researchgate.net and 7.5-8.5 for activity researchgate.net. A novel fumarase (FumF) from marine microorganisms exhibits maximal activity at pH 8.5 nih.gov. Fumarase from Rhizopus oryzae has an optimal pH of 7.2 nih.gov. Sulfolobus solfataricus fumarate hydratase shows a pH optimum of 8.0 for the generation of fumarate capes.gov.brnih.gov. Studies on chicken fumarase indicate the presence of ionizable groups in the active site influencing activity over a pH range of 5.5 to 9.0 nih.gov.

Temperature also plays a critical role in fumarase activity and stability. Thermophilic organisms, in particular, produce fumarases that are active and stable at high temperatures, making them of interest for industrial applications researchgate.netnih.gov. For instance, fumarase from Thermus thermophilus is optimally active at 85°C and retains over 80% activity after 24 hours at 90°C researchgate.netresearchgate.net. Similarly, fumarate hydratase from the archaeobacterium Sulfolobus solfataricus is active between 40°C and 90°C, with maximal activity at 85°C and high stability to heat capes.gov.brnih.gov. A novel marine microorganism fumarase (FumF) has an optimal temperature of approximately 55°C and is relatively stable below 58°C nih.gov. In contrast, mesophilic fumarases, such as those from Rhizopus oryzae and Streptomyces coelicolor, have lower optimal temperatures, around 30°C, and are less stable at higher temperatures nih.govnih.gov. Corynebacterium glutamicum fumarase is stable at room temperature at pH 7.6 but can become labile at lower concentrations tandfonline.com.

Here is a table summarizing some reported pH optima and temperature properties for fumarase from different sources:

| Source | Optimal pH (Fumarate Hydration) | Optimal pH (Malate Dehydration) | Optimal Temperature (°C) | Temperature Stability | Reference |

| Corynebacterium glutamicum | 6.5 (phosphate), 7.5 (Tris-HCl) | 8.25 (phosphate), 8.5 (Tris-HCl) | - | Stable at room temp (pH 7.6) | tandfonline.com |

| Marine microorganism FumF | 8.5 | - | ~55 | Stable below 58°C | nih.gov |

| Rhizopus oryzae | 7.2 | - | 30 | Stable below 45°C, pH 3.0-9.0 | nih.gov |

| Sulfolobus solfataricus | - | 8.0 | 85 | Active 40-90°C, high heat stability | capes.gov.brnih.gov |

| Thermus thermophilus | 7.5-8.5 | 8.0 | 85 | Stable at high temperatures (>80% activity after 24h at 90°C) | researchgate.netresearchgate.net |

| Streptomyces thermovulgaris FumC | - | - | 50 | Stable after 24h at 40°C | nih.gov |

| Streptomyces coelicolor FumC | - | - | 30 | Rapidly denatured at 50°C | nih.gov |

| Chicken | 5.5-9.0 (activity range) | 5.5-9.0 (activity range) | - | - | nih.gov |

| Cyanidioschyzon merolae CmFUM | ~8.0 | ~8.0 | - | Stable at optimum growth temp (46°C) | frontiersin.org |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Fumarate | 444973 |

| L-Malate | 160434 |

| Fumaric acid | 444973 |

| L-Malic acid | 160434 |

| Mesaconate | 5281159 |

| Acetylene dicarboxylate | 6427776 |

| Fluorofumarate | 6432931 |

| (2S,3S)-Tartrate | 11860484 |

Interactive Data Tables

Here are interactive data tables based on the information presented:

Table 1: Fumarase Kinetic Parameters

| Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Vmax (μM/min/mg) |

| Escherichia coli FumA | Fumarate | - | 3100 | 5 x 10⁶ | - |

| Rhizopus oryzae | Fumaric acid | 3.07 | - | - | - |

| Rhizopus oryzae | L-Malic acid | 0.46 | - | - | - |

| Marine microorganism FumF | Fumarate | 0.48 | - | 1900 | 827 |

| Cyanidioschyzon merolae CmFUM | Fumarate | 0.27 ± 0.05 | 235 ± 22 | 8.72 x 10⁵ | - |

| Cyanidioschyzon merolae CmFUM | L-Malate | 1.49 ± 0.12 | 244 ± 6 | 1.64 x 10⁵ | - |

| Human | Fumarate | 0.041 ± 0.0011 | - | - | - |

| Leishmania major LmFH-1 | Fumarate | - | - | ~10x (vs S-malate) | - |

| Leishmania major LmFH-2 | Fumarate | - | - | ~7x (vs S-malate) | - |

| Escherichia coli | Fumarate | 0.005 | 800 | 1.6 x 10⁸ | - |

| Escherichia coli | Malate | 0.025 | 90 | - | - |

Table 2: Fumarase pH Optima and Temperature Properties

| Source | Optimal pH (Fumarate Hydration) | Optimal pH (Malate Dehydration) | Optimal Temperature (°C) | Temperature Stability |

| Corynebacterium glutamicum | 6.5 (phosphate), 7.5 (Tris-HCl) | 8.25 (phosphate), 8.5 (Tris-HCl) | - | Stable at room temp (pH 7.6) |

| Marine microorganism FumF | 8.5 | - | ~55 | Stable below 58°C |

| Rhizopus oryzae | 7.2 | - | 30 | Stable below 45°C, pH 3.0-9.0 |

| Sulfolobus solfataricus | - | 8.0 | 85 | Active 40-90°C, high heat stability |

| Thermus thermophilus | 7.5-8.5 | 8.0 | 85 | Stable at high temperatures (>80% activity after 24h at 90°C) |

| Streptomyces thermovulgaris FumC | - | - | 50 | Stable after 24h at 40°C |

| Streptomyces coelicolor FumC | - | - | 30 | Rapidly denatured at 50°C |

| Chicken | 5.5-9.0 (activity range) | 5.5-9.0 (activity range) | - | - |

| Cyanidioschyzon merolae CmFUM | ~8.0 | ~8.0 | - | Stable at optimum growth temp (46°C) |

Molecular Mechanisms and Interactions of Fumaryl Compounds

Protein-Ligand Interactions in Fumaryl-Related Enzymes

This compound-containing molecules are involved as substrates or products in enzymatic reactions, most notably in metabolic pathways. The interactions between these this compound compounds and their cognate enzymes are characterized by specific binding events within the active site and, in some cases, influence through allosteric modulation.

Active Site Binding and Allosteric Modulation of FAH

Fumarylacetoacetate hydrolase (FAH) is a key enzyme in the catabolism of phenylalanine and tyrosine, catalyzing the hydrolysis of fumarylacetoacetate into fumarate (B1241708) and acetoacetate (B1235776). wikipedia.orgrcsb.orgebi.ac.ukebi.ac.uk The active site of FAH is where the substrate, fumarylacetoacetate, binds to undergo this critical carbon-carbon bond cleavage reaction. wikipedia.orgrcsb.orgebi.ac.uk

Structural studies of FAH, including those with bound product analogues or inhibitors, have provided detailed insights into the active site architecture and substrate binding. The active site contains a catalytic metal ion, a Glu-His catalytic dyad, and a charged oxyanion hole, all of which are essential for the enzymatic mechanism. rcsb.orgebi.ac.ukebi.ac.uk For instance, crystal structures of FAH complexed with products reveal fumarate binding near the entrance to the active site, while acetoacetate binds to a calcium ion within the active site. rcsb.org The calcium ion plays a role in substrate binding, activating the nucleophile, and stabilizing a carbanion leaving group during the reaction. rcsb.orgebi.ac.uk

While the primary interaction involves substrate binding at the active site, the potential for allosteric modulation in FAH has also been explored. Although not as extensively documented as active site interactions, studies investigating inhibitors that bind near the active site and stabilize the active dimeric form of FAH suggest the possibility of modulating enzyme activity through sites distinct from the immediate catalytic center. researchgate.net These findings indicate that interactions outside the direct substrate-binding region can influence the enzyme's conformation and activity, a hallmark of allosteric regulation.

Interaction with Cofactors and Metal Ions

This compound-related enzymes, particularly hydrolases like FAH, are often metalloenzymes, requiring metal ions as cofactors for their catalytic function. rcsb.orgebi.ac.ukebi.ac.uktaylorandfrancis.com In the case of FAH, calcium ions (Ca²⁺) are integral to the active site and play a direct role in the catalytic mechanism. wikipedia.orgrcsb.orgebi.ac.uk The Ca²⁺ ion assists in binding the fumarylacetoacetate substrate and is involved in the activation of a nucleophilic water molecule that attacks the carbon-carbon bond. wikipedia.orgrcsb.orgebi.ac.uk The metal ion also contributes to stabilizing the transition state and the leaving group during the hydrolysis reaction. rcsb.orgebi.ac.uk

The requirement for metal ions highlights a critical interaction mode for this compound-related enzymes, where inorganic cofactors are essential for proper enzyme folding, substrate positioning, and catalysis. taylorandfrancis.combyjus.comwikipedia.org The precise coordination of these metal ions within the active site, often involving specific amino acid residues, is fundamental to the enzyme's ability to process this compound-containing substrates effectively. rcsb.orgebi.ac.uk

Supramolecular Assembly Driven by this compound Moieties

This compound moieties can also drive the formation of larger, ordered structures through non-covalent interactions, a process known as supramolecular assembly. This is particularly evident in the behavior of this compound diketopiperazine (FDKP).

Self-Assembly of this compound Diketopiperazine (FDKP) Microparticles

This compound diketopiperazine (FDKP), a molecule containing this compound groups appended to a diketopiperazine core, is well-known for its ability to self-assemble into microparticles. acs.orgresearchgate.netnih.gov This self-assembly process is pH-sensitive and typically occurs under acidic conditions, where FDKP's solubility decreases, leading to the formation of microcrystalline plates that aggregate into low-density particles with a high surface area. researchgate.nettandfonline.comnih.govresearchgate.net

The resulting microparticles have been extensively studied for their application in pulmonary drug delivery, particularly as a carrier for inhaled insulin. acs.orgresearchgate.netnih.govtandfonline.comnih.govresearchgate.netgoogle.com The controlled self-assembly process allows for the formation of particles with characteristics suitable for deep lung inhalation, such as a mean diameter of approximately 2.5 µm. researchgate.net The self-assembly is initiated by the precipitation of FDKP nanocrystals under acidic conditions, which then agglomerate to form the microparticles. researchgate.nettandfonline.com

Role of Hydrogen Bonding and Cooperative Motifs in FDKP Architecture

The self-assembly of FDKP into microparticles is primarily driven by a network of hydrogen bonding interactions between individual FDKP molecules. acs.orgresearchgate.netnih.govtandfonline.com Detailed studies using techniques like variable-temperature NMR and FTIR, along with molecular modeling, have elucidated the specific hydrogen bonding patterns involved. acs.orgresearchgate.netnih.gov

Intramolecular hydrogen bonds play a role in defining the preferred conformation of the FDKP molecule, including a 10-membered hydrogen bond between an amido NH of the diketopiperazine core and an appended fumaramido-carbonyl (termed a "type B" H bond). acs.orgresearchgate.netnih.gov Furthermore, a "cooperative" hydrogen bond motif has been identified as crucial for the self-assembly process. acs.orgresearchgate.netnih.gov This motif involves hydrogen bonding between one diketopiperazine amide and an appended fumaramidyl NH (a "type A" hydrogen bond), along with a type B hydrogen bond on the other arm of the molecule. acs.orgresearchgate.netnih.gov This cooperative arrangement orients the this compound groups in a distinctive 90° arrangement, which is believed to be instrumental in the self-assembly into microparticles. acs.orgresearchgate.netnih.gov

Covalent Modifications and Cross-linking by this compound

This compound groups can also participate in covalent modifications and cross-linking reactions, altering the structure and function of biomolecules or synthetic polymers.

The reactive nature of the double bond and the carbonyl groups within the this compound moiety allows it to undergo reactions that can lead to the formation of stable covalent linkages. For instance, this compound chloride has been used as a reagent to introduce this compound groups and induce cross-linking in various materials, including polymers. ijper.orgresearchgate.netresearchgate.net

In the context of proteins, this compound-based reagents have been employed for intramolecular and intermolecular cross-linking. For example, αα-fumaryl cross-linking has been utilized to modify hemoglobin, introducing a cross-link between specific lysine (B10760008) residues in the central cavity. nih.govoup.comnih.gov This covalent modification can influence the protein's structural and functional properties, such as oxygen affinity. nih.govoup.comnih.gov The introduction of a this compound cross-bridge can constrain the protein's conformation, affecting its interactions and behavior. oup.comnih.gov

Molecular Determinants of Cross-Linking Specificity and Stability

The specificity of this compound cross-linking, particularly in proteins like hemoglobin, is influenced by the reactivity of the this compound group and the accessibility and environment of the target amino acid residues. In the case of αα-fumaryl cross-bridging in hemoglobin using DBBF, the reagent exhibits high selectivity for the ε-amino groups of Lys-99(α) in the deoxy conformation nih.govnih.gov. This selectivity is maintained even in the presence of other potential reaction sites, such as the additional ε-amino group of Lys108(β) in Hb-Presbyterian nih.gov.

Chemical cross-linking, in general, involves bifunctional reagents that form covalent bonds between functional groups of amino acid residues jpsionline.com. The selection of crosslinkers is based on their chemical reactivity and specificity for particular functional groups, as well as properties like spacer arm length and cleavability jpsionline.com. While the search results specifically detail the αα-fumaryl cross-linking in hemoglobin, the principles of cross-linking specificity are generally applicable, relying on the chemical nature of the reactive groups on the cross-linker and the accessibility and microenvironment of the amino acid residues in the protein jpsionline.combiorxiv.org.

Reactive Intermediates and Ionic Species Derived from this compound

This compound compounds can participate in reactions that lead to the formation of reactive intermediates and ionic species, particularly under acidic or superacidic conditions. Reactive intermediates are transient, high-energy species formed during a reaction that quickly convert into more stable molecules uomustansiriyah.edu.iqunacademy.com.

Formation and Stabilization of this compound Acyl Cations

Acyl cations, also known as oxocarbenium ions, are highly reactive intermediates that play a role in various organic reactions, including Friedel-Crafts acylation uni-muenchen.deuni-muenchen.deresearchgate.net. This compound halides, such as this compound fluoride (B91410) and this compound chloride, can react with Lewis acids to generate monoacyl cations uni-muenchen.deuni-muenchen.decolab.ws.

The formation of this compound monoacyl cations has been observed in reactions of this compound halides with strong Lewis acids like SbF₅ in solvents such as SO₂ClF uni-muenchen.deuni-muenchen.decolab.ws. For example, the reaction of this compound fluoride with SbF₅ in SO₂ClF yields the salt of the monoacyl cation [C₄H₂FO₂]⁺[Sb₃F₁₆]⁻ uni-muenchen.deuni-muenchen.de. Similarly, using this compound chloride as a starting material in a reaction with SbF₅ can also lead to the formation of the [C₄H₂FO₂]⁺ cation through halogen exchange uni-muenchen.de.

The stabilization of these highly reactive acyl cations is a key aspect of their study. In the solid state, the monoacylium ion derived from this compound fluoride, [C₄H₂FO₂]⁺, is stabilized by intermolecular interactions uni-muenchen.deuni-muenchen.de. These interactions include electrostatic attraction and electron back-donation from oxygen and fluorine ligands to the positive center uni-muenchen.deuni-muenchen.decolab.wsresearchgate.netuni-muenchen.de. Despite attempts, the formation of this compound diacyl cations has not been observed, which is attributed to the close proximity of the positive charges and resulting charge-charge repulsion uni-muenchen.deresearchgate.netresearchgate.net.

The reaction of this compound fluoride with superacidic solutions like XF/MF₅ (where X=H, D; M=As, Sb) can also result in the formation of monoprotonated and diprotonated species, representing other types of ionic intermediates derived from this compound compounds researchgate.netresearchgate.netnih.govuni-muenchen.de. These protonated species, such as [C₄H₃F₂O₂]⁺ and [C₄H₂X₂F₂O₂]²⁺, are the first examples featuring a protonated acyl fluoride moiety researchgate.netnih.govuni-muenchen.de.

π-Hole Interactions and Electron Back-Donation in Acyl Cations

The stabilization of this compound acyl cations involves specific electronic interactions, including π-hole interactions and electron back-donation. The oxocarbenium center in the this compound monoacyl cation exhibits a depletion of electron density, creating a positive electrostatic potential region known as a π-hole uni-muenchen.de. This π-hole is located on the unpopulated π* orbitals and can interact with electron donors uni-muenchen.de.

Electron back-donation from oxygen and fluorine ligands to the π-hole at the oxocarbenium center plays a significant role in stabilizing the monoacylium ion uni-muenchen.deuni-muenchen.decolab.wsresearchgate.netuni-muenchen.de. This involves the donation of electron density from the lone pairs of the oxygen and fluorine atoms to the π* orbitals of the acyl cation uni-muenchen.de. This electron back-donation can be visualized and analyzed using techniques like electrostatic potential maps and Natural Bond Orbital (NBO) analysis uni-muenchen.deuni-muenchen.de.

The sp-hybridization of the carbon atom at the oxocarbenium center contributes to the ring structure of the π-hole uni-muenchen.de. These π-hole interactions and electron back-donation mechanisms are crucial molecular determinants in understanding the stability and reactivity of this compound-derived acyl cations. Similar stabilizing interactions involving π-overlap from acyl groups have been observed in other oxocarbenium ions, such as glycosyl cations ru.nl.

Advanced Analytical Methodologies for Fumaryl Research

Spectroscopic Characterization Techniques

Spectroscopy plays a vital role in understanding the fundamental characteristics of fumaryl compounds and their interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and connectivity of organic molecules based on the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. orgchemboulder.comnih.govresearchgate.net In this compound research, NMR is extensively used for the structural elucidation of this compound-containing compounds, including synthetic intermediates and derivatives. researchgate.netdergipark.org.tr

For instance, the synthesis of trans-diamide derivatives from this compound chloride has been characterized using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. researchgate.netdergipark.org.tr ¹H NMR spectra provide information on the different proton environments within the molecule, including characteristic signals for the double bond protons and amide N-H protons. researchgate.netdergipark.org.tr ¹³C NMR spectroscopy reveals the carbon skeleton, with distinct signals for carbonyl carbons and olefinic carbons. researchgate.netdergipark.org.tr The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) in ¹³C NMR helps in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, aiding in complete structural assignment. nih.govlibretexts.org

NMR spectroscopy is also valuable for studying molecular interactions involving this compound groups. While specific examples in the provided text are limited, NMR is generally applied in interaction studies, such as protein-inhibitor binding, by observing changes in chemical shifts or signal intensities upon complex formation. benthambooks.com This can provide insights into how this compound-containing molecules interact with biological targets or self-assemble.

Detailed NMR data for synthesized trans-diamide derivatives from this compound chloride include characteristic chemical shifts (δ) in ppm. For example, in the ¹H NMR spectra of these derivatives, the -NH protons typically appear as singlets between δ 10.41-11.12 ppm, and the double bond protons are observed as singlets in the region between δ 7.18-7.53 ppm. researchgate.netdergipark.org.tr In the ¹³C NMR spectra, the carbonyl carbon signals are found between δ 161-163 ppm, and aromatic/olefinic carbons appear between δ 107.42-155.66 ppm. researchgate.netdergipark.org.tr

| Spectroscopic Data Type | Nucleus | Chemical Shift Range (δ, ppm) | Assignment (Example) | Source |

|---|---|---|---|---|

| NMR | ¹H | 10.41-11.12 | -NH protons | researchgate.netdergipark.org.tr |

| NMR | ¹H | 7.18-7.53 | C=CH protons | researchgate.netdergipark.org.tr |

| NMR | ¹³C | 161-163 | Carbonyl carbons | researchgate.netdergipark.org.tr |

| NMR | ¹³C | 107.42-155.66 | Aromatic/Olefinic carbons | researchgate.netdergipark.org.tr |

In the characterization of trans-diamide derivatives synthesized from this compound chloride, FT-IR spectroscopy is used to identify key functional groups such as N-H (amide), C=O (amide carbonyl), and C=C (alkene). researchgate.netdergipark.org.tr Characteristic absorption bands in the FT-IR spectra confirm the successful formation of amide bonds and the presence of the this compound double bond. researchgate.netdergipark.org.tr For instance, N-H stretching vibrations are typically observed around 3251 cm⁻¹, while C=O stretching vibrations of the amide group appear between 1634–1659 cm⁻¹. researchgate.netdergipark.org.tr C=C stretching vibrations can be observed in the range of 3014–3049 cm⁻¹. researchgate.netdergipark.org.tr

FT-IR can also provide insights into molecular conformation and intermolecular interactions, such as hydrogen bonding. upi.eduuc.ptspectroscopyonline.com Studies on related compounds like dimethyl fumarate (B1241708) have utilized IR spectroscopy to investigate conformational equilibria in different phases. uc.pt Changes in vibrational frequencies and band shapes in FT-IR spectra can indicate different conformers or the presence of hydrogen bonding interactions. upi.eduuc.ptspectroscopyonline.com Attenuated Total Reflection (ATR)-FT-IR is a common technique that requires minimal sample preparation and is useful for analyzing a variety of sample types, including solids and films. bruker.comspectroscopyonline.com

| Spectroscopic Data Type | Functional Group | Wavenumber Range (cm⁻¹) | Assignment (Example) | Source |

|---|---|---|---|---|

| FT-IR | N-H (Amide) | ~3251 | Stretching vibration | researchgate.netdergipark.org.tr |

| FT-IR | C=O (Amide) | 1634–1659 | Stretching vibration | researchgate.netdergipark.org.tr |

| FT-IR | C=C (Alkene) | 3014–3049 | Stretching vibration | researchgate.netdergipark.org.tr |

Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure and conformational changes of chiral molecules, particularly proteins. harvard.edunih.gov It measures the differential absorption of left and right circularly polarized light. harvard.edu In the context of this compound research, especially when dealing with proteins that may be modified by or interact with this compound-containing compounds, CD spectroscopy can be used to assess protein stability. harvard.edunih.govnih.gov

CD spectroscopy in the Far-UV region (185–250 nm) is sensitive to the protein backbone conformation and can be used to determine the percentages of different secondary structure elements like alpha-helices and beta-sheets. harvard.edu Changes in the CD spectrum can indicate unfolding or changes in secondary structure upon interaction with a this compound compound or due to modifications like fumarylation. Thermal stability of proteins can be assessed by monitoring the change in CD signal as a function of temperature, allowing for the determination of the melting temperature (Tm). harvard.edunih.govnih.gov A higher Tm generally indicates increased thermal stability. CD spectroscopy has been used to confirm protein stability post-encapsulation in research related to this compound compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Conformation and Bonding Analysis

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating complex mixtures, isolating specific this compound compounds, and quantifying their amounts.

High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that allows for the analysis of non-volatile and thermally labile compounds. mtoz-biolabs.comaralresearch.com It is crucial for the quantification and purity analysis of this compound-containing compounds in various research and development stages. researchgate.netmtoz-biolabs.comaralresearch.comtandfonline.comresearchgate.netfoodb.caresearchgate.net

HPLC methods have been developed for the analysis of this compound chloride itself, utilizing reverse phase columns and mobile phases containing acetonitrile, water, and an acid modifier. sielc.com This allows for the separation and analysis of this compound chloride.

HPLC is also extensively used in the study of this compound diketopiperazine (FDKP), a pharmaceutical excipient. tandfonline.comnih.govfda.gov HPLC with UV detection is employed for the quantification of FDKP in samples, such as those from pharmacokinetic studies. nih.gov It is also used to determine the concentration and assess the purity of drug substances, like insulin, loaded onto FDKP microparticles. tandfonline.comfda.gov The method involves using a reversed-phase C₁₈ column and a mobile phase optimized for the separation of the analyte, with detection typically performed by measuring absorbance at a specific wavelength (e.g., 214 nm for insulin). tandfonline.com

HPLC is also applied in enzymatic assays involving this compound acetoacetate (B1235776), an intermediate in tyrosine metabolism. researchgate.netfoodb.ca HPLC chromatograms are used to monitor the enzymatic reaction and analyze the elution of this compound acetoacetate. researchgate.net

Purity analysis by HPLC is commonly performed using methods such as area normalization, external standardization, or by comparing the sample to a diluted reference standard. mtoz-biolabs.comresearchgate.net These methods help in determining the percentage purity of a this compound compound and identifying and quantifying impurities. mtoz-biolabs.comaralresearch.comresearchgate.net

| Compound/Analyte | Technique | Column Type | Mobile Phase (Example) | Detection Method | Application | Source |

|---|---|---|---|---|---|---|

| This compound chloride | HPLC | Reverse phase | Acetonitrile, water, phosphoric acid | Not specified | Analysis | sielc.com |

| FDKP | HPLC | Not specified | Not specified | LC-MS/MS | Quantification | nih.gov |

| Insulin (on FDKP MPs) | HPLC | RP-C₁₈ | Sulfate buffer:Acetonitrile (74:26) | UV (214 nm) | Quantification, Purity | tandfonline.comfda.gov |

| This compound acetoacetate | HPLC | Not specified | Not specified | Not specified | Enzymatic reaction monitoring | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS). sigmaaldrich.com GC-MS is particularly useful for the analysis of volatile and semi-volatile compounds. For compounds that are not sufficiently volatile, derivatization is often employed to make them amenable to GC analysis. sigmaaldrich.com

GC-MS has been applied in the characterization of trans-diamide derivatives synthesized from this compound chloride. researchgate.netdergipark.org.tr Following synthesis, GC-MS analysis provides information on the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, which helps in confirming the molecular weight and structural integrity of the synthesized derivatives. researchgate.netdergipark.org.tr For example, the ESI-MS (coupled with chromatography, likely LC-MS in this context, though GC-MS is also mentioned for these compounds) of N,N-bis(4-methoxyphenyl)fumaramide showed a molecular ion peak at m/z = 325 (M⁺). researchgate.netdergipark.org.tr

GC-MS can also be used for the analysis of other this compound-related compounds, potentially after appropriate derivatization. Predicted GC-MS spectra are available for compounds like 4-fumarylacetoacetic acid, which can aid in its identification. foodb.ca The technique is also used in broader studies, such as the analysis of metabolites in biological samples, where this compound-containing compounds or their derivatives might be present. nottingham.ac.uk Derivatization strategies, such as silylation, can be employed to make polar compounds like amino acids or potentially other molecules with reactive hydrogens, more volatile for GC-MS analysis. sigmaaldrich.com

| Compound/Derivative | Technique | Ionization Method (Example) | Molecular Ion/Fragments (m/z) (Example) | Application | Source |

|---|---|---|---|---|---|

| Trans-diamide derivatives from this compound chloride | GC-MS | Not specified | Varies by derivative | Characterization | researchgate.netdergipark.org.tr |

| N,N-bis(4-methoxyphenyl)fumaramide | ESI-MS | ESI | 325 (M⁺) | Molecular Weight Confirmation | researchgate.netdergipark.org.tr |

| 4-Fumarylacetoacetic acid | GC-MS | 70 eV (Predicted) | Predicted spectrum available | Identification (Predicted) | foodb.ca |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique widely used for the identification of metabolites, including those containing the this compound moiety. LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This hyphenated technique allows for the separation of complex mixtures of compounds based on their physical and chemical properties in the liquid phase, followed by their ionization and detection based on their mass-to-charge ratio.

In the context of this compound research, LC-MS is particularly valuable for tracing metabolic pathways where this compound-containing intermediates are involved, such as the catabolism of tyrosine and phenylalanine. For instance, fumarylacetoacetate (FAA), a key intermediate in tyrosine degradation, can be identified and quantified using LC-MS. mdpi.comwikipedia.orgnih.govuni.lu LC-MS can detect the molecular ion of the metabolite and, through tandem mass spectrometry (MS/MS), provide fragmentation patterns that help elucidate the compound's structure. ijpras.comthermofisher.com High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, enabling the determination of elemental composition and increasing confidence in metabolite identification. ijpras.comthermofisher.comthermofisher.com

LC-MS/MS experiments are often used to verify putative identifications obtained from mass-based searches of databases. nih.gov While LC-MS spectral libraries for compound identification are not as extensive as those for GC-MS, the presence of the precursor or molecular ion in LC-MS is critical for searching metabolite databases. thermofisher.com Advanced data processing software and in silico tools further aid in the interpretation of LC-MS data and the prioritization of putative metabolite identifications. ijpras.comthermofisher.comnih.gov

LC-MS has been employed to monitor the formation of this compound-L-alanine in Aspergillus fumigatus, demonstrating its utility in studying this compound-containing natural products. nih.govresearchgate.net The technique allowed for the identification of this compound-L-alanine based on its retention time, accurate mass, mass fragmentation pattern, and UV/Vis spectrum. researchgate.net

Enzymatic Activity Assays for Quantitative Analysis

Enzymatic activity assays are essential for quantifying the functional activity of enzymes that interact with this compound-containing substrates or produce this compound-containing products. These assays typically measure the rate of substrate consumption or product formation over time.

Photometric and Spectrophotometric Assays for Hydrolase Activity

Photometric and spectrophotometric assays are commonly used to measure the activity of hydrolase enzymes that act on this compound-containing substrates. These methods rely on monitoring changes in light absorbance at specific wavelengths as the enzymatic reaction proceeds.

A prominent example is the assay for fumarylacetoacetate hydrolase (FAH), the enzyme that catalyzes the hydrolysis of fumarylacetoacetate (FAA) into fumarate and acetoacetate. nih.govwikipedia.org FAH activity can be assayed spectrophotometrically by monitoring the disappearance of FAA at 330 nm. mdpi.comnih.govportlandpress.comresearchgate.net This decrease in absorbance is directly proportional to the rate of FAA hydrolysis. Similarly, photometric assays have been used to measure the breakdown of acetylpyruvate (B1236944) by FAH domain-containing protein 1 (FAHD1), an enzyme with acylpyruvase activity. nih.govresearchgate.net The time-dependent reduction of the signal upon addition of purified FAHD1 indicates the enzymatic activity. nih.govresearchgate.net

Spectrophotometric assays can also be used in coupled reactions, where the product of the enzyme of interest is a substrate for another enzyme that produces a chromophoric or fluorogenic compound, allowing for indirect monitoring of the activity.

Substrate Consumption and Product Formation Assays

Beyond photometric methods, enzymatic activity can be quantified by directly measuring the decrease in substrate concentration or the increase in product concentration over time using various analytical techniques. ulisboa.pt

For enzymes that utilize this compound-containing substrates, such as FAH acting on fumarylacetoacetate, substrate consumption can be monitored. researchgate.net Conversely, for enzymes that produce this compound-containing compounds, product formation assays are employed. For instance, the formation of fumarylalanine by the peptide synthetase SidE in Aspergillus fumigatus was monitored using a product formation assay coupled with LC-MS. nih.govresearchgate.net This involved incubating the enzyme with fumaric acid and alanine (B10760859) and detecting the resulting fumarylalanine product. nih.govresearchgate.net

These assays can be performed continuously, monitoring the reaction in real-time, or by stopping the reaction at fixed time points and analyzing the samples. ulisboa.pt Continuous assays offer the advantage of directly following the reaction progression, minimizing errors associated with stopping procedures. ulisboa.pt

Structural Biology Approaches

Structural biology techniques provide insights into the three-dimensional structures of this compound-interacting proteins, particularly enzymes, and their complexes with ligands. This structural information is crucial for understanding the molecular basis of their function, substrate specificity, and mechanisms of action.

X-ray Crystallography for Enzyme-Ligand Complex Structures

X-ray crystallography is a powerful technique used to determine the atomic resolution three-dimensional structure of proteins. By crystallizing an enzyme in the presence of a this compound-containing substrate analog or inhibitor, researchers can obtain structures of enzyme-ligand complexes. These structures reveal how the this compound moiety binds to the enzyme's active site, the specific amino acid residues involved in recognition and catalysis, and conformational changes induced by ligand binding.

The X-ray crystal structure of fumarylacetoacetate hydrolase (FAH) and FAH-like proteins has been determined, providing insights into their folds and active sites. researchgate.netnih.govnih.govpdbj.org Structures of FAH in complex with inhibitors that mimic the tetrahedral intermediate of the hydrolysis reaction have been solved, revealing details about the catalytic mechanism and the nature of the "this compound" binding pocket. nih.gov These structures can show the coordination of metal ions, such as magnesium, which are often essential for the enzymatic activity of hydrolases in this family. researchgate.netnih.gov

Structural studies of FAH family members from different organisms, such as Homo sapiens and Exiguobacterium antarcticum, have shown conserved structural features, including the mixed beta-sandwich roll fold and the metal-binding site. researchgate.netnih.govnih.gov

Cryo-Electron Microscopy (Cryo-EM) for Protein Aggregation Studies

Cryo-Electron Microscopy (Cryo-EM) is a technique that allows for the determination of the three-dimensional structure of biological macromolecules and complexes, including large protein assemblies and aggregates, in a near-native state. While X-ray crystallography is excellent for high-resolution structures of well-ordered crystals, Cryo-EM is particularly useful for studying proteins that are difficult to crystallize or exist in multiple conformational states.

In the context of this compound-related research, Cryo-EM could potentially be applied to study the aggregation of enzymes like FAH, which can occur in certain pathological conditions like hereditary tyrosinemia type I (HT1) where FAH activity is deficient. mdpi.comnih.govresearchgate.net Understanding the structural basis of protein aggregation involving this compound-interacting enzymes could provide insights into disease mechanisms and potential therapeutic strategies aimed at preventing or reversing aggregation. Although direct search results for Cryo-EM specifically studying this compound-related protein aggregation were limited, Cryo-EM is a standard technique for protein aggregation studies in general researchgate.net, making it a relevant potential methodology in this field. Studies on FAH have indicated that the dimerization interface of the enzyme can be targeted by molecules, which could be relevant for modulating aggregation processes, a phenomenon that could be investigated using Cryo-EM. mdpi.com

Computational and Theoretical Approaches in Fumaryl Studies

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules, MD provides insights into conformational dynamics, stability, and interactions.

Protein Conformational Dynamics and Stability (e.g., FAH)

MD simulations have been applied to investigate the conformational dynamics and stability of proteins relevant to fumaryl-related biological processes. A notable example is the study of this compound Acetoacetate (B1235776) Hydrolase (FAH), an enzyme involved in tyrosine metabolism. Deficiency in FAH leads to hereditary tyrosinemia type I (HT1), characterized by the accumulation of toxic this compound-containing metabolites like fumarylacetoacetate. wikipedia.org

Computational studies, including MD simulations, have been employed to understand the structural flexibility and dynamics of the FAH enzyme. For instance, a 100 ns MD simulation was performed on the high-resolution dimeric structure of Mus musculus FAH (with high sequence identity to human FAH) to adequately represent the protein's flexibility and dynamics. fishersci.ca Such simulations are vital in projects aiming to develop pharmacological chaperones that can stabilize the native state of mutated or unstable FAH, potentially restoring enzyme function in HT1 patients. fishersci.cah-its.org These studies utilize computational techniques alongside experimental methods like NMR spectroscopy and crystallography to design lead compounds that bind to FAH and enhance its stability. h-its.org

Proteins are inherently dynamic entities, and their function often relies on sampling multiple conformational states. thegoodscentscompany.comuni.lu MD simulations are a key method for exploring these dynamic ensembles and understanding how conformational changes relate to protein function and stability. uni-freiburg.dedoi.org

Ligand Binding and Dissociation Pathways

Molecular dynamics simulations are also extensively used to study the interactions between ligands and proteins, including the pathways by which ligands bind to and dissociate from their targets. Understanding these processes at an atomic level is critical in areas such as rational drug design.

While specific detailed studies focusing solely on this compound as a ligand in MD simulations were not extensively highlighted in the search results, the general principles and methodologies are directly applicable. MD simulations, sometimes coupled with enhanced sampling techniques, can reveal the step-by-step process of a ligand approaching a binding site, forming interactions, and undergoing conformational adjustments upon binding. nih.gov Conversely, they can also simulate the unbinding process, providing insights into dissociation pathways and the energy barriers involved. invivochem.cnfishersci.fi

In one instance, molecular modeling studies involving MD were used to investigate the recognition of chloride ions by a channel formed by small-molecule fumaramides. wikipedia.org This demonstrates the application of MD in studying the interaction of this compound-based structures with other molecules, including ions. The kinetics of ligand binding and dissociation, particularly the dissociation rate or "residence time," are increasingly recognized as important factors in drug efficacy, and MD simulations contribute to understanding these kinetic aspects. nih.govfishersci.fi

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic structure of molecules, providing fundamental insights into their properties and how they behave in chemical reactions. These calculations are based on the principles of quantum mechanics and can predict various molecular characteristics. d-nb.infowikipedia.orgwikipedia.org

Electrostatic Potential Maps and Charge Distribution Analysis

Electrostatic potential (ESP) maps and charge distribution analysis, often performed using methods like Natural Population Analysis (NPA) derived from quantum chemical calculations, are valuable for visualizing the distribution of charge within a molecule. nih.govnewdrugapprovals.org These maps depict the potential energy that a positive point charge would experience at different points around the molecule, highlighting areas of positive (electron-deficient) and negative (electron-rich) electrostatic potential. newdrugapprovals.orgnih.gov

Studies on this compound-containing compounds have utilized these techniques to understand their electronic properties. For example, ESP maps and NPA charges were calculated for this compound fluoride (B91410) and its diprotonated species to analyze the changes in charge distribution upon protonation. uni.lu The ESP map of neutral this compound fluoride shows positive potential along the carbon skeleton and negative potential on the oxygen and fluorine atoms, correlating with their negative NPA charges. uni.lu Upon diprotonation, a significant rearrangement of the electrostatic potential occurs, with increased positive charge density on the carbonyl fluoride moieties, indicating charge delocalization. uni.lu Such analyses are crucial for predicting how this compound compounds will interact with other charged or polar species, including active sites of enzymes or other biological molecules.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for investigating chemical reaction mechanisms and predicting the structures and energies of transition states. metabolomicsworkbench.org The transition state is a high-energy, transient molecular configuration that exists at the peak of the energy barrier between reactants and products along a reaction pathway. metabolomicsworkbench.org Understanding the transition state is fundamental to determining the reaction rate and predicting the favored reaction pathway. metabolomicsworkbench.org

Density Functional Theory (DFT) is a commonly used quantum chemical method for studying reaction mechanisms and transition states. Computational studies employing DFT have been applied to reactions involving this compound compounds. For instance, DFT calculations have been used to model the transition states and bond cleavage pathways in reactions like the photodissociation of this compound chloride. These calculations can reveal the preferential breaking of specific bonds, such as the C-Cl bond in this compound chloride.

Another example is the computational investigation of the sp² C-H activation of dimethyl fumarate (B1241708) mediated by metal complexes. Quantum chemical studies can support the characterization of intermediates and provide insights into the reaction pathway by modeling the energies and structures along the reaction coordinate, including transition states. Theoretical approaches, including quantum chemistry, allow for the prediction of reaction outcomes and the factors that influence them.

Protein-Ligand Docking and Virtual Screening

Protein-ligand docking and virtual screening are computational techniques widely used in drug discovery and chemical biology to predict how small molecules (ligands) bind to target proteins and to identify potential binding compounds from large libraries.

Protein-ligand docking aims to predict the preferred binding orientation (pose) and affinity of a ligand within a protein's binding site based on scoring functions that estimate the strength of the interaction. Virtual screening involves docking a library of compounds to a target protein and ranking them based on their predicted binding scores, allowing for the computational prioritization of potential binders for experimental testing.

In the context of this compound-related research, particularly concerning the FAH enzyme and HT1, protein-ligand docking and virtual screening are valuable tools for identifying potential pharmacological chaperones or inhibitors. Docking experiments can be performed on the structure of FAH to screen libraries of compounds and predict which molecules are likely to bind to the enzyme, potentially near the active site, to enhance its stability. fishersci.ca One study mentioned performing docking experiments on four different conformations of FAH sampled from MD simulations to account for protein flexibility during the screening process. fishersci.ca

Identification of Putative Binding Sites on this compound-Related Enzymes

Computational studies, including docking and molecular modeling, have been employed to investigate the binding of this compound-containing substrates and inhibitors to enzymes involved in this compound metabolism or utilizing this compound moieties. This compound acetoacetate hydrolase (FAH), an enzyme in the tyrosine catabolism pathway, is a key example of a this compound-related enzyme that has been studied computationally. The C-terminal domain of FAH is implicated in metal-ion binding and catalysis, and it participates in interactions at the dimer interface. mdpi.com Studies have identified reversible inhibitors that bind near the active site of FAH, stabilizing its active dimeric form. mdpi.comresearchgate.net This suggests that the dimerization interface of FAH is a potential target for small molecules. mdpi.com

The X-ray structure of a human FAH family member, FLJ36880, has been determined, revealing a metal binding site within the protein. researchgate.netresearchgate.net This structural information is crucial for computational approaches aimed at understanding ligand binding. Furthermore, computational protein design has been utilized to alter the specificity of homing endonucleases, including one that targets a site within the human FAH gene. bakerlab.orgoup.com

In another context, molecular modeling studies have examined the glutamine binding site of glucosamine-6-phosphate synthase, an enzyme that can be inactivated by N-beta-fumaryl-carboxyamido-alpha-2,3-diamino-propionic acid (FMDP). bibliotekanauki.pl FMDP forms a covalent bond with a cysteine residue in the enzyme's active site, highlighting the importance of specific residues in the binding interaction. bibliotekanauki.pl Docking studies on benzylsuccinate synthase have also provided insights into substrate binding, suggesting that the enzyme may differentiate between the pro(R) and pro(S) orientations of fumarate within the active site. nih.gov

Design of Chemical Modulators

Computational approaches are integral to the design of chemical modulators targeting this compound-related enzymes. Chemical redesign, guided by computational insights, has led to the identification of reversible inhibitors of FAH. mdpi.comresearchgate.net These inhibitors bind close to the active site, promoting the stability of the active dimeric species of FAH. mdpi.comresearchgate.net Experimental validation demonstrated that these inhibitors could partially restore the normal phenotype in a cellular model of hereditary tyrosinemia type I (HT1), a disease caused by FAH deficiency. mdpi.comresearchgate.net

Beyond enzyme active sites, computational protein design has been applied to engineer the specificity of homing endonucleases to target particular DNA sequences, including those found in the FAH gene. oup.com This illustrates the broader application of computational design in targeting genetic elements related to this compound metabolism. The design of small molecules targeting various enzymes has also benefited from computational chemistry, suggesting the applicability of these methods to this compound-modulating compounds. diva-portal.org While challenges remain due to protein flexibility, computational methods are considered crucial for understanding protein-protein interactions and designing modulators. nih.gov

Systems Biology and Metabolic Network Modeling

Systems biology approaches, particularly metabolic network modeling, provide a holistic view of this compound-containing pathways within the broader cellular context, enabling the analysis and prediction of metabolic behavior.

Flux Balance Analysis in this compound-Containing Pathways

Flux Balance Analysis (FBA) is a widely used constraint-based modeling technique employed to determine the steady-state flux distributions within metabolic networks. nih.gov FBA has been extensively applied to study pathways involving fumarate. For instance, FBA has been utilized with genome-scale metabolic models (GSMMs) to optimize fumaric acid production in Saccharomyces cerevisiae. researchgate.netnih.gov In silico analysis using FBA suggested that deleting the FUM1 gene, which encodes fumarase, and overexpressing pyruvate (B1213749) carboxylase could enhance fumaric acid yield in S. cerevisiae. researchgate.netnih.gov Experimental results subsequently validated the predictive power of this model. nih.gov

FBA has also been applied to analyze metabolic flux changes in model organisms. Studies in Caenorhabditis elegans expressing human amyloid beta used FBA to reveal alterations in TCA cycle intermediates, including fumarate and malate (B86768). nih.govbiorxiv.org Parsimonious FBA (pFBA), a variant of FBA, was specifically used to evaluate metabolic reaction fluxes in these C. elegans studies. biorxiv.org

Furthermore, FBA has been applied to a GSMM of Pseudomonas aeruginosa, demonstrating its utility in identifying differential utilization of fumarate metabolism. ebi.ac.uk 13C metabolic flux analysis (13C-MFA), a related technique, has been applied to cells with reduced fumarate hydratase (FH) activity, revealing altered metabolic fluxes, such as reduced TCA cycle activity and a shift in ATP production balance. nih.gov Flux sampling, another computational method, has been used to explore feasible flux distributions under varying environmental conditions, generating hypotheses about the role of fumarate in processes like cold acclimation in plants. nih.gov FBA typically requires the definition of a biological objective function, such as maximizing ATP production, to determine optimal flux distributions. ucsd.edu FBA can also be integrated with other pathway analysis methods. jmb.or.kr

Predictive Modeling of Metabolic Regulation

Predictive modeling approaches are employed to understand and forecast how metabolic regulation impacts this compound-containing pathways. Computational modeling has been developed to identify potential regulatory phosphorylation sites on metabolic enzymes in cells deficient in fumarate hydratase (FH). nih.govbiorxiv.org By integrating phosphoproteomics data with metabolic flux measurements, these models can accurately predict how post-translational modifications like phosphorylation regulate enzyme activity. nih.gov

Genome-scale metabolic models, constrained by quantitative experimental data, have been used to estimate intracellular metabolic fluxes and investigate potential regulatory mechanisms in FH-deficient cells. nih.govbiorxiv.org These models predicted changes such as decreased biomass yield and increased energy production in these cells. biorxiv.org The in silico estimated fluxes successfully recapitulated observed biological phenotypes of FH-deficient cells, including increased glycolytic flux and reduced mitochondrial respiratory function. biorxiv.org The models also accurately captured the impaired mitochondrial activity, showing reduced pyruvate uptake into mitochondria and decreased activity of several TCA cycle reactions. biorxiv.org